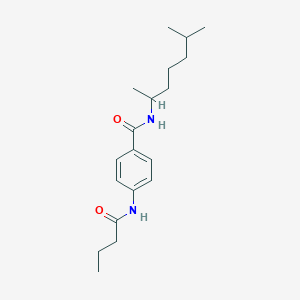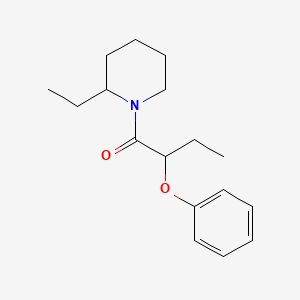![molecular formula C27H25N3O B11168349 (4-Benzylpiperidino)[2-(3-pyridyl)-4-quinolyl]methanone](/img/structure/B11168349.png)
(4-Benzylpiperidino)[2-(3-pyridyl)-4-quinolyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperidino)[2-(3-pyridyl)-4-quinolyl]methanone is a complex organic compound that features a combination of piperidine, pyridine, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidino)[2-(3-pyridyl)-4-quinolyl]methanone typically involves multi-step organic reactions
Quinoline Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Pyridine Introduction: The pyridine moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridylboronic acid and a halogenated quinoline derivative.
Piperidine Addition: The piperidine group can be added through a nucleophilic substitution reaction, where a benzylpiperidine reacts with a suitable leaving group on the quinoline-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidino)[2-(3-pyridyl)-4-quinolyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline or pyridine derivatives.
Substitution: Various substituted piperidine or pyridine derivatives.
Scientific Research Applications
(4-Benzylpiperidino)[2-(3-pyridyl)-4-quinolyl]methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine and quinoline components.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Biological Studies: Its interactions with biological targets can be studied to understand its potential as a therapeutic agent or a biochemical tool.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidino)[2-(3-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the quinoline and pyridine rings may engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperidino)[2-(3-pyridyl)-4-quinolyl]methanone: shares similarities with other heterocyclic compounds such as:
Uniqueness
- Structural Complexity : The combination of piperidine, pyridine, and quinoline moieties in a single molecule is relatively unique, providing a diverse range of chemical reactivity and biological activity.
- Versatility : The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable research tool.
Properties
Molecular Formula |
C27H25N3O |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C27H25N3O/c31-27(30-15-12-21(13-16-30)17-20-7-2-1-3-8-20)24-18-26(22-9-6-14-28-19-22)29-25-11-5-4-10-23(24)25/h1-11,14,18-19,21H,12-13,15-17H2 |
InChI Key |
IOVUCRYXCCQPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide](/img/structure/B11168286.png)
![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B11168287.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B11168299.png)

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]biphenyl-4-carboxamide](/img/structure/B11168306.png)
![Ethyl 2-[(ethoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11168320.png)
![4-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)-1-phenyl-2-pyrrolidinone](/img/structure/B11168332.png)
![1-(2,4-dimethoxyphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168339.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11168341.png)

